Cas no 2228593-95-9 (3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol)

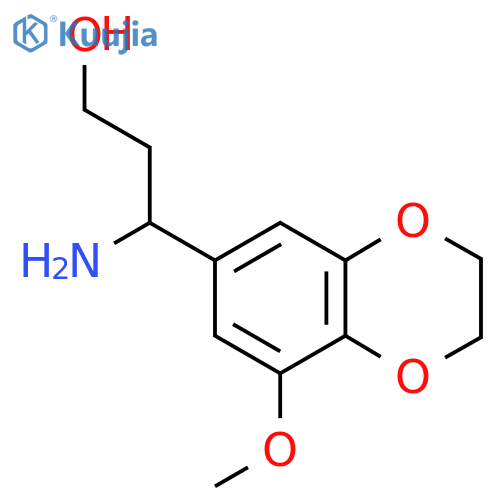

2228593-95-9 structure

商品名:3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol

3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol

- EN300-1772438

- 2228593-95-9

-

- インチ: 1S/C12H17NO4/c1-15-10-6-8(9(13)2-3-14)7-11-12(10)17-5-4-16-11/h6-7,9,14H,2-5,13H2,1H3

- InChIKey: QMYAIUWVVFOXQX-UHFFFAOYSA-N

- ほほえんだ: O1CCOC2C(=CC(=CC1=2)C(CCO)N)OC

計算された属性

- せいみつぶんしりょう: 239.11575802g/mol

- どういたいしつりょう: 239.11575802g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 73.9Ų

3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1772438-0.1g |

3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |

2228593-95-9 | 0.1g |

$867.0 | 2023-09-20 | ||

| Enamine | EN300-1772438-0.25g |

3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |

2228593-95-9 | 0.25g |

$906.0 | 2023-09-20 | ||

| Enamine | EN300-1772438-0.05g |

3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |

2228593-95-9 | 0.05g |

$827.0 | 2023-09-20 | ||

| Enamine | EN300-1772438-5.0g |

3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |

2228593-95-9 | 5g |

$2858.0 | 2023-06-03 | ||

| Enamine | EN300-1772438-10.0g |

3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |

2228593-95-9 | 10g |

$4236.0 | 2023-06-03 | ||

| Enamine | EN300-1772438-1.0g |

3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |

2228593-95-9 | 1g |

$986.0 | 2023-06-03 | ||

| Enamine | EN300-1772438-10g |

3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |

2228593-95-9 | 10g |

$4236.0 | 2023-09-20 | ||

| Enamine | EN300-1772438-0.5g |

3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |

2228593-95-9 | 0.5g |

$946.0 | 2023-09-20 | ||

| Enamine | EN300-1772438-2.5g |

3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |

2228593-95-9 | 2.5g |

$1931.0 | 2023-09-20 | ||

| Enamine | EN300-1772438-1g |

3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol |

2228593-95-9 | 1g |

$986.0 | 2023-09-20 |

3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol 関連文献

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

2228593-95-9 (3-amino-3-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol) 関連製品

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量